molecular formula C12H13BrF3NO3 B14781159 3-(2-Bromo-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(2-Bromo-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14781159
M. Wt: 356.14 g/mol
InChI Key: JHIPEDGMIMODPQ-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the bromination of a trifluoromethyl-substituted aromatic compound, followed by the introduction of hydroxyl and amide groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(2-Bromo-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)phenylboronic acid
  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

Uniqueness

Compared to similar compounds, 3-(2-Bromo-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C12H13BrF3NO3

Molecular Weight

356.14 g/mol

IUPAC Name

3-[2-bromo-5-(trifluoromethyl)phenyl]-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C12H13BrF3NO3/c1-17(20-2)11(19)6-10(18)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,18H,6H2,1-2H3

InChI Key

JHIPEDGMIMODPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O)OC

Origin of Product

United States

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